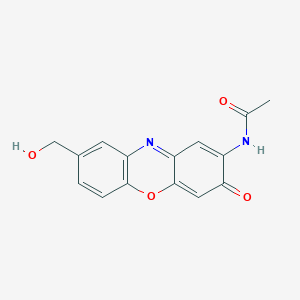
Exfoliazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Exfoliazone is a natural product found in Streptomyces and Streptomyces venezuelae with data available.
科学的研究の応用
Antimicrobial Properties
Exfoliazone exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
Case Study: Antifungal Activity
A study demonstrated that this compound effectively inhibited the growth of fungi such as Aspergillus flavus, A. niger, and Fusarium oxysporum. The inhibition was measured by the formation of inhibition zones in culture media, indicating its potential as a natural antifungal agent .
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Aspergillus flavus | 15 |
| A. niger | 20 |
| Fusarium oxysporum | 18 |
Anticancer Applications
This compound has shown promising results in cancer research, particularly as an agent that can enhance the effectiveness of existing therapies.
Case Study: Synergistic Effects with TRAIL
Research indicated that this compound, when combined with TRAIL (TNF-related apoptosis-inducing ligand), significantly increased apoptotic activity in triple-negative breast cancer cell lines (MDA-MB-231) and colorectal cancer cell lines (HCT116). The mechanism involved the activation of caspases and downregulation of anti-apoptotic proteins like XIAP and survivin .
| Cell Line | Apoptosis Rate (%) | With TRAIL (%) |
|---|---|---|
| MDA-MB-231 | 25 | 55 |
| HCT116 | 30 | 60 |
Growth-Promoting Activity
This compound has been identified as a potent growth-promoting substance for certain cell lines, indicating its potential utility in cell culture and regenerative medicine.
Case Study: Stimulation of Liver Cells
In a study involving rat liver cell line RLN-8, this compound significantly stimulated cell growth, suggesting its application in enhancing cell proliferation for therapeutic purposes .
| Concentration (µg/mL) | Cell Growth (%) |
|---|---|
| 1 | 120 |
| 10 | 150 |
Molecular Sensors and Drug Delivery
The unique chemical structure of this compound allows it to be utilized in developing molecular sensors and drug delivery systems.
Research Findings
This compound's ability to intercalate with DNA opens avenues for creating sensors that can detect DNA-binding events, which is crucial for monitoring biological processes and drug efficacy .
特性
CAS番号 |
132627-73-7 |
|---|---|
分子式 |
C15H12N2O4 |
分子量 |
284.27 g/mol |
IUPAC名 |
N-[8-(hydroxymethyl)-3-oxophenoxazin-2-yl]acetamide |
InChI |
InChI=1S/C15H12N2O4/c1-8(19)16-10-5-12-15(6-13(10)20)21-14-3-2-9(7-18)4-11(14)17-12/h2-6,18H,7H2,1H3,(H,16,19) |
InChIキー |
AUBMZQABQDPFKS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=NC3=C(C=CC(=C3)CO)OC2=CC1=O |
正規SMILES |
CC(=O)NC1=CC2=NC3=C(C=CC(=C3)CO)OC2=CC1=O |
Key on ui other cas no. |
132627-73-7 |
同義語 |
exfoliazone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















